
N-(2-Aminoethyl)-2-chloroacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bioconjugation
N-(2-Aminoethyl)-2-chloroacetamide hydrochloride: is commonly used in bioconjugation processes. It facilitates the attachment of various biomolecules to one another or to solid supports . This compound’s reactive groups allow for the formation of stable amide bonds, making it a valuable reagent in creating bioconjugates for diagnostic or therapeutic purposes.
Drug Delivery Systems
In the field of drug delivery, this compound is utilized to modify drug carriers like liposomes or nanoparticles . The modification can improve the targeting and release properties of the drug delivery system, enhancing the efficacy and specificity of therapeutic agents.
Hydrogel Formation
This chemical serves as a crosslinking agent in the synthesis of hydrogels . Hydrogels are three-dimensional networks that can hold large amounts of water and are used in tissue engineering, regenerative medicine, and as scaffolds for drug delivery.
Surface Modification
The compound is instrumental in the surface modification of medical devices . By altering the surface properties, it can improve biocompatibility, reduce nonspecific binding, and enhance the overall performance of medical implants and sensors.
Enzyme Immobilization
N-(2-Aminoethyl)-2-chloroacetamide hydrochloride: is used for enzyme immobilization . Immobilized enzymes are crucial in industrial processes as they can be reused multiple times, reducing costs and improving process efficiency.
Peptide Synthesis
It plays a role in peptide synthesis as a building block for the introduction of aminoethyl side chains . This is particularly useful in the synthesis of complex peptides and proteins with specific functional groups.
Safety and Hazards
Mecanismo De Acción
Target of Action
N-(2-Aminoethyl)-2-chloroacetamide hydrochloride, also known as AEMA, is a monomer used in polymerization reactions . The primary targets of this compound are the molecules that it forms polymers with. These polymers can be used for complexing nucleic acids and forming composites .
Mode of Action
The compound interacts with its targets through a process known as radical polymerization . This is a type of chain-growth polymerization where the monomer molecules are added one at a time to the growing polymer chain. The compound’s aminoethyl group can form bonds with other molecules, allowing it to become part of a larger polymer structure.
Biochemical Pathways
The biochemical pathways affected by N-(2-Aminoethyl)-2-chloroacetamide hydrochloride are those involved in the formation of polymers. The compound can be used to synthesize polymers for nucleic acid complexation and composite formation . The downstream effects of these pathways depend on the specific polymers that are formed and their subsequent applications.
Result of Action
The molecular and cellular effects of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride’s action are primarily seen in the polymers it helps form. These polymers can have a wide range of applications, from biomedical research to the creation of new materials .
Action Environment
The action, efficacy, and stability of N-(2-Aminoethyl)-2-chloroacetamide hydrochloride can be influenced by various environmental factors. These include the conditions under which the polymerization reaction takes place, such as temperature, pH, and the presence of other substances. The compound is stored at a temperature of -20°C .
Propiedades
IUPAC Name |
N-(2-aminoethyl)-2-chloroacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClN2O.ClH/c5-3-4(8)7-2-1-6;/h1-3,6H2,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVMHNHEHROJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CCl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-2-chloroacetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

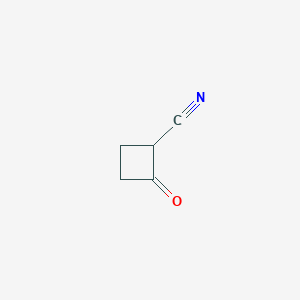
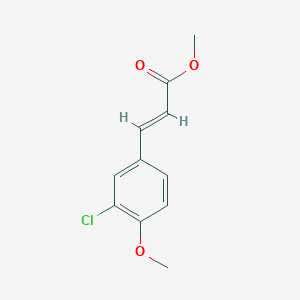
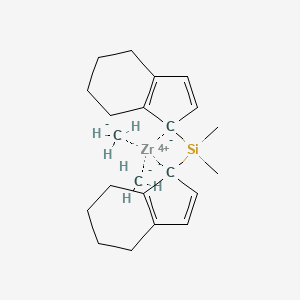


![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)
![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)

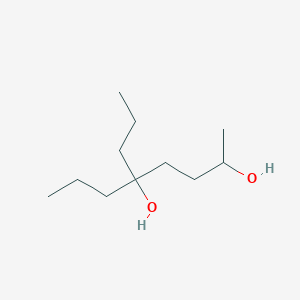
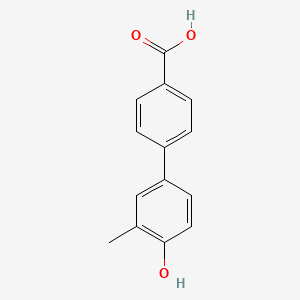
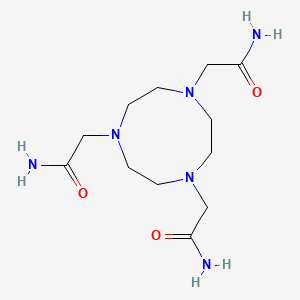

![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
